Methyl 3-amino-3-(4-bromophenyl)propanoate
Description
BenchChem offers high-quality Methyl 3-amino-3-(4-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(4-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOPUGACIDGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278947 | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-71-6 | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structural Elucidation and Analytical Profiling of Methyl 3-amino-3-(4-bromophenyl)propanoate
Topic: Chemical structure analysis of methyl 3-amino-3-(4-bromophenyl)propanoate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Scaffold Significance
Methyl 3-amino-3-(4-bromophenyl)propanoate is a "privileged scaffold" in modern medicinal chemistry. As a
The molecule possesses three distinct structural handles that dictate its utility and analytical behavior:
-
The
-Amino Ester Core: A chiral center at the C3 position creates enantiomeric pairs ( and ), necessitating rigorous stereochemical characterization. -
The 4-Bromophenyl Moiety: The bromine atom provides a unique mass spectrometric signature (1:1 isotope ratio) and serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Methyl Ester: A masking group for the carboxylic acid, modulating solubility and serving as a precursor for amide coupling or hydrolysis.
This guide details the structural proofs required to validate this compound for pharmaceutical applications.
Theoretical Structural Framework & Conformational Analysis
Before instrumental analysis, one must understand the molecule's behavior in solution. Unlike
The ABX Spin System
The presence of the chiral center at C3 renders the two protons at C2 (
Diagram 1: Analytical Logic Flow
Figure 1: The decision matrix for validating the structural integrity of the target molecule.
Spectroscopic Elucidation Protocols
Nuclear Magnetic Resonance ( NMR)
The NMR spectrum must be interpreted with an understanding of the ABX system.
Solvent Selection:
Expected Chemical Shifts (
| Position | Proton Type | Approx. Shift (ppm) | Multiplicity | Interpretation |
| Aromatic | Ar- | 7.45 - 7.50 | Doublet ( | Part of AA'BB' system. Deshielded by Br. |
| Aromatic | Ar- | 7.20 - 7.25 | Doublet ( | Part of AA'BB' system. |
| C3 ( | 4.35 - 4.45 | Double of Doublets (dd) | The "X" part of the ABX system. | |
| Ester | 3.65 | Singlet | Diagnostic methyl ester. | |
| C2 ( | 2.50 - 2.75 | Double of Doublets (dd) | The "A" proton. Large | |
| C2 ( | 2.40 - 2.60 | Double of Doublets (dd) | The "B" proton. Distinct shift from "A". | |
| Amine | 1.80 - 2.20 | Broad Singlet | Variable. Disappears with |
Critical Validation Point: The two aromatic doublets must integrate to 2H each. A deviation here suggests loss of the bromine (dehalogenation) or contamination with the starting aldehyde.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is the definitive test for the bromine substituent.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive mode (
). -
Isotope Pattern: Bromine exists as
(50.7%) and (49.3%). -
Diagnostic Signal: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.[2][3][4]
-
Peak A (
): -
Peak B (
):
-
Protocol:
-
Dissolve 0.1 mg sample in MeOH.
-
Inject into ESI-TOF or Q-TOF MS.
-
Pass Criteria: The intensity ratio of the M and M+2 peaks must be between 0.9 and 1.1. A ratio of 3:1 indicates Chlorine contamination; a single peak indicates debromination.
Stereochemical Analysis (Chiral HPLC)
Because the biological activity of
Diagram 2: Chiral Separation Strategy
Figure 2: Interaction mechanism between the analyte and polysaccharide-based chiral stationary phases (CSPs).
Method Development Protocol
Column Selection:
Polysaccharide-based columns are the industry standard for
-
Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analog).
Mobile Phase Conditions (Normal Phase):
-
Base Solvent: n-Hexane (non-polar carrier).
-
Modifier: Isopropanol (IPA) or Ethanol (10% - 30%).
-
Additive (Crucial): 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Why? The free amine on the analyte will interact with residual silanols on the silica backbone, causing peak tailing. The basic additive suppresses this ionization, sharpening the peaks.
-
Step-by-Step Workflow:
-
Equilibration: Flush column with Hexane:IPA:DEA (90:10:0.1) at 1.0 mL/min for 30 mins.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol.
-
Injection: 5-10
. -
Detection: UV at 254 nm (targeting the bromophenyl chromophore).
-
Optimization: If resolution (
) < 1.5, switch to Hexane:Ethanol or lower the modifier concentration to 5%.
Reactivity Profile & Derivatization
The 4-bromophenyl group is not just a structural feature; it is a functional handle. In drug development, this molecule is often an intermediate.[1]
Palladium-Catalyzed Cross-Coupling
The aryl bromide allows for the rapid expansion of the chemical space via Suzuki-Miyaura coupling.
Reaction: Methyl 3-amino-3-(4-bromophenyl)propanoate +
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry - Bromine and Chlorine Patterns. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separation Techniques and Column Selection Guide. Retrieved from [Link]
-
Reich, H. J. (2025). Analysis of ABX Spectra in NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). Characterization of beta-amino ester enolates via NMR. J. Am. Chem. Soc. Retrieved from [Link]
Sources
Technical Guide: Methyl 3-amino-3-(4-bromophenyl)propanoate in Peptidomimetic Synthesis
Executive Summary
Methyl 3-amino-3-(4-bromophenyl)propanoate represents a "privileged scaffold" in modern medicinal chemistry. It serves a dual function: first, as a
Module 1: Structural Significance & Retrosynthetic Logic
The utility of this molecule is derived from its two distinct functional domains:[1]
-
The
-Backbone: Unlike natural -amino acids, this molecule places the side chain on the -carbon.[2] When incorporated into peptides, it promotes the formation of stable helices (e.g., the 14-helix) that are resistant to peptidases. -
The Aryl Halide Handle: The para-bromine atom is electronically activated for oxidative addition by transition metals but remains inert during standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) conditions.
Logical Workflow
The following diagram illustrates the strategic workflow for utilizing this scaffold, moving from monomer synthesis to library generation.
Figure 1: Strategic workflow from raw materials to diversified peptidomimetic libraries.
Module 2: Synthesis of the Core Scaffold
While the racemic compound can be synthesized via the Rodionov reaction, peptidomimetics require high enantiopurity to ensure predictable folding. The most robust, scalable method involves enzymatic resolution.
Protocol A: Synthesis & Enzymatic Resolution
Objective: Isolate enantiopure (S)-methyl 3-amino-3-(4-bromophenyl)propanoate.
Step 1: Rodionov Condensation (Racemic Synthesis)
-
Reagents: 4-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (reflux).
-
Procedure: Reflux the mixture for 12 hours. The ammonium salt of the
-amino acid precipitates upon cooling. -
Esterification: Treat the crude acid with thionyl chloride (
) in methanol at 0°C, then reflux for 3 hours to yield the racemic methyl ester hydrochloride.
Step 2: Lipase-Catalyzed Kinetic Resolution
This step relies on the selectivity of Candida antarctica Lipase B (CAL-B) to hydrolyze only the (R)-ester, leaving the desired (S)-ester intact.
Detailed Workflow:
-
Preparation: Suspend the racemic methyl ester free base (10 mmol) in diisopropyl ether (DIPE, 50 mL).
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 200 mg).
-
Water Addition: Add water (0.5 eq, 90
L) to act as the nucleophile for hydrolysis. -
Incubation: Shake at 30°C and 200 rpm. Monitor conversion via chiral HPLC (Chiralcel OD-H column).
-
Termination: Stop reaction at 50% conversion (typically 24-48 hours).
-
Purification: Filter off the enzyme. The solution contains the (S)-ester (product), while the precipitate/aqueous phase contains the (R)-acid .
-
Yield: Typically 45-48% (theoretical max 50%) with >99% ee.
Data Summary: Resolution Efficiency
| Parameter | Value | Notes |
|---|---|---|
| Enzyme | CAL-B (Novozym 435) | Highly stable, reusable. |
| Solvent | Diisopropyl Ether (DIPE) | Hydrophobic solvents preserve enzyme activity. |
| Selectivity (E) | >100 | Indicates highly specific discrimination. |
| Temp | 30-35°C | Higher temps may degrade enantioselectivity. |
Module 3: Late-Stage Diversification (The "Killer App")
The primary value of this scaffold is the ability to perform Suzuki-Miyaura Cross-Coupling directly on the peptide backbone. This allows a single peptide precursor to be split into dozens of analogs by coupling different aryl boronic acids.
Mechanistic Insight
The reaction must be performed under conditions that do not degrade the peptide chain (avoiding harsh bases or high temperatures). We utilize a "ligand-free" or specialized phosphine ligand system compatible with aqueous/organic mixtures.
Figure 2: Catalytic cycle for on-resin Suzuki coupling of the bromophenyl moiety.
Protocol B: On-Resin Suzuki-Miyaura Coupling
Context: The peptide is attached to Rink Amide resin.[3] The 4-bromophenyl residue is exposed.[4][5]
-
Catalyst Preparation: Dissolve
(5 mol%) and the Aryl Boronic Acid (3.0 eq) in degassed Dimethoxyethane (DME). -
Base: Add aqueous
(2M solution, 5.0 eq). -
Reaction: Add the mixture to the resin-bound peptide in a sealed reactor.
-
Conditions: Heat to 70°C for 12 hours under Argon atmosphere.
-
Note: Microwave irradiation (60°C, 30 min) can significantly accelerate this step.
-
-
Washing: Filter resin and wash extensively with DMF, MeOH, and DCM to remove palladium traces (which appear black/grey).
-
Cleavage: Cleave peptide from resin using standard TFA/TIS/Water (95:2.5:2.5) cocktail.
Module 4: Application Case Study - Integrin Antagonists
The RGD (Arg-Gly-Asp) sequence is the universal recognition motif for integrin receptors. Replacing the central Glycine or Aspartic acid with a
Using Methyl 3-amino-3-(4-bromophenyl)propanoate :
-
Mimicry: The phenyl ring mimics the steric bulk of Phenylalanine but with a different vector.
-
Extension: Coupling a para-biphenyl or para-pyridyl group via the bromine handle extends the side chain into deep hydrophobic pockets of the
integrin receptor. -
Result: This strategy has produced nanomolar inhibitors for thrombosis and cancer metastasis.
References
-
Synthesis via Rodionov Reaction
- Rodionow, W. M. "Über die Aldehyd-Kondensation von Malonsäure und Ammoniak." Journal of the American Chemical Society, 1929.
-
Source: (General context for the named reaction).
-
Enzym
-Amino Acids:- Soloshonok, V. A., et al. "Enzymatic resolution of -amino acids via lipase-catalyzed hydrolysis of their esters." Tetrahedron: Asymmetry, 1995.
-
Source:
-
Suzuki Coupling on Peptides
- Kovalenko, V. N., et al. "Suzuki–Miyaura Cross-Coupling of 4-Bromophenylalanine Derivatives for the Synthesis of Biaryl-Modified Peptides." Journal of Organic Chemistry, 2020.
-
Source:
-
Peptidomimetic Stability & Folding
- Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996.
-
Source:
-
Integrin Antagonists using
-Amino Acids:- Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998.
-
Source:
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methyl 3-amino-3-(4-bromophenyl)propanoate: A Versatile Chiral Scaffold
Technical Whitepaper | Application Note: 4-Br-β-Phe-OMe
Executive Summary
Methyl 3-amino-3-(4-bromophenyl)propanoate is a high-value
This guide outlines a robust, scalable chemo-enzymatic synthesis protocol, validates the resolution of enantiomers, and maps the downstream utility of this building block in drug discovery.
Structural Utility & Chemical Logic
The molecule combines three distinct reactive sites, enabling orthogonal functionalization. This structure is particularly relevant for the design of RGD (Arg-Gly-Asp) mimetics, integrin antagonists, and stable
| Functional Moiety | Reactivity Profile | Application |
| Nucleophilic; Acylation/Alkylation | Peptide bond formation; Foldamer backbone construction. | |
| Methyl Ester | Electrophilic; Hydrolysis/Amidation | C-terminus modification; Cyclization to |
| 4-Bromoaryl | Electrophilic; Oxidative Addition (Pd/Ni) | Suzuki, Buchwald-Hartwig, or Heck couplings for SAR exploration. |
Synthetic Architecture: The Chemo-Enzymatic Route
While asymmetric Michael additions exist, they often require expensive chiral auxiliaries. For scalable production, a Chemo-Enzymatic approach is superior in cost-efficiency and enantiomeric purity. This route utilizes the classical Rodionov reaction to build the racemic core, followed by kinetic resolution using Candida antarctica Lipase B (CAL-B).
Workflow Visualization
Figure 1: Chemo-enzymatic workflow for the synthesis and resolution of the target scaffold.
Detailed Experimental Protocol
Safety Note: Thionyl chloride is corrosive and toxic. 4-Bromobenzaldehyde is an irritant. All operations must be performed in a fume hood.
Phase 1: The Rodionov Condensation (Racemic Core Construction)
This step builds the carbon skeleton and introduces the nitrogen in a single pot.
-
Reagents: 4-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (95%).
-
Procedure:
-
Dissolve aldehyde and malonic acid in ethanol.
-
Reflux for 6–8 hours. The reaction evolves
(decarboxylation). -
Cool to room temperature. The
-amino acid often precipitates. -
Purification: Filter the white solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
-
Checkpoint: Verify disappearance of aldehyde peak via TLC or
H NMR.
-
Phase 2: Methyl Ester Formation
-
Reagents: Racemic
-amino acid (from Phase 1), Thionyl chloride ( , 1.5 eq), Methanol (anhydrous). -
Procedure:
-
Suspend the amino acid in methanol at 0°C.[4]
-
Add
dropwise (exothermic!). -
Allow to warm to RT and reflux for 2 hours.
-
Concentrate in vacuo to yield the hydrochloride salt.
-
Neutralization: Partition between Ethyl Acetate (EtOAc) and saturated
. Dry the organic layer ( ) and concentrate to yield the free base racemic methyl ester .
-
Phase 3: CAL-B Kinetic Resolution (The Critical Chiral Step)
This step relies on the high enantioselectivity of CAL-B (Novozym 435) to hydrolyze the (
-
Solvent: Methyl tert-butyl ether (MTBE) saturated with water (or MTBE + 0.5 eq
). -
Protocol:
-
Dissolve racemic ester (10 g) in water-saturated MTBE (100 mL).
-
Add CAL-B (10–20% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring (Self-Validating): Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column). Stop when conversion reaches exactly 50%.
-
-
Workup:
-
Filter off the enzyme (can be recycled).
-
Separation: Wash the MTBE solution with 10%
.-
Organic Layer: Contains (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate (ee > 98%).
-
Aqueous Layer: Contains (S)-3-amino-3-(4-bromophenyl)propanoic acid . (Acidify to pH 2 to recover).
-
-
Divergent Applications & Functionalization
The utility of this building block lies in its ability to serve as a "Hub" for library generation. The 4-Br position is chemically orthogonal to the amino-ester core, allowing the stereocenter to remain defined while the aromatic tail is modified.
Functionalization Pathways
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
-
Pathway A (Suzuki/Buchwald): The bromine allows for the attachment of diverse aryl or heteroaryl groups without racemizing the
-center. This is crucial for SAR studies where the depth of the hydrophobic pocket needs to be probed. -
Pathway B (Peptidomimetics): Incorporation into peptides creates "mixed"
peptides. These resist enzymatic degradation, increasing the half-life of peptide drugs. -
Pathway C (Heterocycles): Cyclization yields
-lactams (monobactam analogs) or dihydropyrimidines.
References
-
Lebedev, A. V., et al.
-Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry, 2005. Link -
Enzym
-Amino Esters: Soloshonok, V. A., et al. "Enzymatic resolution of -amino esters."[5][6][8] Tetrahedron: Asymmetry, 1995. (Foundational work on CAL-B specificity for -phenylalanine derivatives). Link -
Mechanochemical/Green Resolution: "Mechanochemical enzymatic resolution of N-benzyl
-amino esters." Beilstein Journal of Organic Chemistry, 2018. Link -
Applications in Foldamers: Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. (Contextualizes the stability of
-amino acid backbones). Link -
Ma, J. A.
-amino acids." Angewandte Chemie, 2003. Link
Sources
- 1. (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride [myskinrecipes.com]
- 2. pleiades.online [pleiades.online]
- 3. researchgate.net [researchgate.net]
- 4. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines | MDPI [mdpi.com]
- 8. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
History and discovery of brominated beta-amino acid esters
Halogenated Architectures: The Discovery and Synthesis of Brominated -Amino Acid Esters
Executive Summary
This guide focuses on a specific, high-value subset: Brominated
Historical Evolution and Discovery
The history of brominated
The Timeline of Discovery
While
-
1887 (The Foundation): Sergey Reformatsky discovers the zinc-mediated reaction of
-halo esters with aldehydes/ketones to form -hydroxy esters. -
1943 (The Pivot to Nitrogen): Henry Gilman and M. Speeter publish a landmark study demonstrating that the Reformatsky reagent can react with imines (Schiff bases) to yield
-amino esters. This opened the door to nitrogenous scaffolds. -
1950s-60s (The Halogen Introduction): Researchers begin using polyhalogenated acetates (e.g., ethyl dibromoacetate) to introduce bromine directly into the scaffold, primarily to access
-bromo- -lactams. -
1990s-Present (Stereoselective Era): The focus shifted to controlling the stereochemistry of these reactions using chiral auxiliaries (e.g., Ellman's sulfinimines) and asymmetric catalysts (Juaristi, Seebach).
Figure 1: Evolutionary timeline of brominated
Mechanistic Principles: The Aza-Reformatsky Route
The most robust method for synthesizing
Why this route?
Direct bromination of a
The Mechanism[6]
-
** oxidative Addition:** Zinc dust inserts into one of the C-Br bonds of ethyl dibromoacetate.
-
Nucleophilic Attack: The resulting organozinc enolate attacks the electrophilic carbon of the imine (C=N).
-
Transition State: The reaction typically proceeds via a cyclic chair-like transition state (Zimmerman-Traxler model), which dictates the diastereoselectivity (usually anti-selective for these substrates).
-
Hydrolysis: Acidic workup yields the
-bromo- -amino ester.
Figure 2: Mechanistic pathway for the Zinc-mediated synthesis of
Stereochemical Challenges & Solutions
One of the critical challenges in this synthesis is controlling the two new stereocenters formed (at the
| Challenge | Cause | Solution |
| Diastereoselectivity | Formation of syn vs. anti isomers during C-C bond formation. | The steric bulk of the R-group on the imine and the metal (Zn vs. Sm) influences the transition state. Zn typically favors anti. |
| Enantioselectivity | The imine face is prochiral. | Use of Chiral Sulfinimines (Ellman's auxiliary) or chiral ligands (e.g., amino alcohols) to direct the zinc reagent to one face. |
Expert Insight: In drug development, the anti-isomer is often the precursor to trans-
Experimental Protocol: Synthesis of Ethyl -Bromo- -Phenyl- -Aminopropionate
Objective: Synthesis of an
Materials
-
Benzaldehyde N-phenylimine (10 mmol)
-
Ethyl
-dibromoacetate (12 mmol) -
Zinc dust (activated, 15 mmol)
-
THF (anhydrous, 50 mL)
-
Trimethylsilyl chloride (TMSCl) (catalytic, for activation)
Step-by-Step Procedure
-
Activation of Zinc: Place zinc dust in a flame-dried 3-neck flask under Argon. Add 2 mL of THF and 0.1 mL of TMSCl. Stir for 15 minutes to activate the surface.
-
Reagent Preparation: Dissolve the imine and ethyl dibromoacetate in the remaining anhydrous THF.
-
Addition: Add the solution dropwise to the activated zinc suspension at 0°C. Note: The reaction is exothermic. Control the addition rate to maintain temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of imine).
-
Quenching: Cool to 0°C and quench with saturated aqueous NH₄Cl (20 mL).
-
Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography (Hexanes/EtOAc 9:1). The product is typically an oil that may solidify upon standing.
Self-Validation Check:
-
Did the reaction initiate? The suspension should turn grey/cloudy, and a slight exotherm should be observed.
-
Is the product stable?
-Bromo- -amino esters can cyclize to aziridines or -lactams if heated excessively or treated with base. Store at -20°C.
Applications in Drug Discovery[1][3][4][7][8]
The
- -Lactam Synthesis: Treatment with a Grignard reagent or simple base (e.g., LHMDS) induces cyclization to form the azetidin-2-one ring.
-
Aziridine Formation: Reduction of the ester followed by cyclization yields aziridines, which are potent alkylating agents and electrophiles in synthesis.
-
Foldamers: Incorporation of these residues into peptides forces the backbone into specific helices (e.g., the 14-helix), improving metabolic stability against proteases.
References
-
Gilman, H., & Speeter, M. (1943). The Reformatsky Reaction with Schiff Bases. Journal of the American Chemical Society, 65(11), 2255–2256. Link
-
Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link
-
Juaristi, E. (Ed.).[5] (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.[5] Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of beta-Amino Acids. Accounts of Chemical Research, 35(11), 984–995. Link
-
Seebach, D., & Matthews, J. L. (1997). beta-Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Link
-
Cossío, F. P., et al. (2009). The Mechanism of the Reformatsky Reaction. Chemistry – A European Journal, 15(15), 3859-3870. Link
Reactivity Profile of the Amino Group in Methyl 3-Amino-3-(4-bromophenyl)propanoate
An In-depth Technical Guide
Abstract
Methyl 3-amino-3-(4-bromophenyl)propanoate is a versatile β-amino ester that serves as a pivotal building block in synthetic organic chemistry and drug discovery. The strategic positioning of its primary amino group, influenced by the adjacent stereocenter, the ester moiety, and the electron-withdrawing 4-bromophenyl ring, dictates a rich and tunable reactivity profile. This guide provides an in-depth analysis of the amino group's chemical behavior, focusing on its nucleophilic character in key synthetic transformations. We will explore the principles, mechanisms, and field-proven protocols for N-acylation, N-alkylation, and its application in the synthesis of complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Significance of a β-Amino Ester
β-Amino acids and their ester derivatives are fundamental structural motifs in a vast array of biologically active molecules, including peptides, β-lactam antibiotics, and various pharmaceutical agents.[1] Their utility stems from the 1,3-relationship between the amino and carbonyl groups, which enables unique conformational preferences and serves as a precursor for diverse molecular scaffolds.
Methyl 3-amino-3-(4-bromophenyl)propanoate belongs to this important class of compounds. The primary amino group is the molecule's principal center of reactivity, acting as a potent nucleophile and a synthetic handle for molecular elaboration. The presence of the 4-bromophenyl group not only imparts specific physicochemical properties but also offers a site for further modification via cross-coupling reactions, enhancing its versatility. This guide will dissect the core reactions of the amino group, providing both mechanistic understanding and practical, validated protocols.
Synthesis of the Core Scaffold
The synthesis of β-amino esters like methyl 3-amino-3-(4-bromophenyl)propanoate is commonly achieved through methods such as the Michael addition of an amine to an α,β-unsaturated ester or through multi-component reactions.[2] A one-pot, three-component reaction involving an arylaldehyde (4-bromobenzaldehyde), malonic acid, and an ammonia source (ammonium acetate) provides a direct and efficient route to the corresponding β-amino acid, which can then be esterified.[1][3]
Caption: General synthetic approach to the β-amino ester scaffold.
Core Reactivity: The Nucleophilic Amino Group
The lone pair of electrons on the nitrogen atom defines the nucleophilic character of the amino group, making it reactive towards a wide range of electrophiles. The primary modes of reactivity are N-acylation and N-alkylation.
N-Acylation: Formation of the Amide Bond
N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This reaction is central to peptide synthesis and is often used to install a protecting group to moderate the amine's reactivity.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of an acylating agent.
Causality of Experimental Choices:
-
Acylating Agent: Acid chlorides (e.g., acetyl chloride, benzoyl chloride) and anhydrides (e.g., acetic anhydride) are highly reactive and commonly used for efficient acylation.[5]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent side reactions with the highly reactive acylating agent.
-
Preparation: Dissolve methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 eq) in anhydrous DCM (0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the N-acetylated product.
Caption: Workflow for a typical N-acylation experiment.
N-Alkylation: Introducing Carbon Substituents
N-alkylation introduces alkyl groups to the nitrogen atom, a key step in modulating a molecule's pharmacological profile. However, direct alkylation of primary amines with alkyl halides often leads to poor selectivity, resulting in mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.
The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation. Therefore, methods that favor selective mono-alkylation are critical.
Reductive amination is a highly effective two-step, one-pot process. It involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent.
Causality of Experimental Choices:
-
Carbonyl Source: Aldehydes or ketones serve as the source of the alkyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. It is also tolerant of mildly acidic conditions which can be used to catalyze imine formation.
-
Solvent: Dichloroethane (DCE) or THF are common solvents for this reaction.
-
Preparation: To a solution of methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid can be added to catalyze imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the starting amine is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the N-benzylated product.
For challenging substrates, specialized methods can provide excellent selectivity. One such approach involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which serves the dual role of protecting the amine from over-alkylation while activating it for a single substitution.[6][7][8]
Caption: Comparison of direct vs. reductive N-alkylation pathways.
Synthesis of Heterocyclic Systems
The amino group is a powerful tool for constructing cyclic molecules. Its nucleophilicity allows it to participate in cyclization reactions with suitable partners, leading to a wide variety of heterocyclic scaffolds that are of high interest in medicinal chemistry. For example, the amino group can act as a key component in multi-component reactions to form dihydropyrimidinones or react with dicarbonyl compounds to form pyridazine derivatives.[9]
Electronic and Steric Influences
The reactivity of the amino group is subtly modulated by the rest of the molecular structure:
-
Electronic Effect: The 4-bromophenyl group is weakly electron-withdrawing due to the inductive effect of the bromine atom. This effect slightly reduces the electron density on the nitrogen atom, making it a marginally weaker nucleophile compared to an analogue with an electron-donating group on the phenyl ring.
-
Steric Hindrance: The benzylic position of the amine, adjacent to the bulky 4-bromophenyl group, can create steric hindrance that may slow its reaction with sterically demanding electrophiles.
Applications in Advanced Materials and Drug Development
The derivatives of methyl 3-amino-3-(4-bromophenyl)propanoate are valuable in several high-tech fields.
-
Drug Delivery Polymers: β-amino esters are key monomers for the synthesis of poly(β-amino esters) (PBAEs).[10][11][12] These are a class of biodegradable and pH-sensitive polymers widely investigated for the delivery of therapeutic agents like DNA, RNA, and small-molecule drugs.[10][13][14] The tertiary amines in the polymer backbone become protonated in acidic environments (like endosomes or tumor microenvironments), leading to polymer swelling or degradation and subsequent release of the payload.[11]
-
Pharmaceutical Scaffolds: The N-acylated and N-alkylated derivatives of this core structure are explored as ligands for various biological targets, including opioid receptors and as enzyme inhibitors.[15][16][17] The ability to easily modify the amino group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
The primary amino group of methyl 3-amino-3-(4-bromophenyl)propanoate is a versatile and powerful functional group. Its nucleophilic character is the cornerstone of its reactivity, enabling straightforward N-acylation and selective N-alkylation through well-established methods like reductive amination. These transformations provide access to a vast chemical space of amides and secondary amines. Furthermore, this amine serves as a crucial anchor point for the construction of complex heterocyclic systems. A thorough understanding of its reactivity profile, governed by both electronic and steric factors, allows chemists to strategically employ this molecule as a robust building block for applications ranging from advanced drug delivery systems to the discovery of novel therapeutic agents.
References
- O'Neil, M. J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
MDPI. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
Organic Chemistry Portal. β-enamino ester synthesis by amination. Retrieved from [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, December 10). Poly(beta-amino esters): applications in immunology. Chemical Science. DOI:10.1039/D5SC05951H. Retrieved from [Link]
-
PubMed. (2023, January 6). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]
-
Semantic Scholar. [PDF] Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
University of Groningen Research Portal. (2019, January 24). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
MySkinRecipes. (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGEN HETEROCYCLES USING POTTER’S CLAY AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]
-
PubMed. (2004, September 30). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Retrieved from [Link]
-
PubMed. (2000, March 20). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Retrieved from [Link]
-
Scribd. (2004, February 13). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. Retrieved from [Link]
-
Tel Aviv University. (2004, September 30). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
Scielo. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 173-176. Retrieved from [Link]
-
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 7. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Recent progress and applications of poly(beta amino esters)-based biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Poly(beta-amino esters): applications in immunology - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05951H [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride [myskinrecipes.com]
- 16. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Synthesis of Methyl 3-Amino-3-(4-bromophenyl)propanoate
Abstract
This document provides a comprehensive guide for the synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate, a valuable β-amino ester with applications as a building block in medicinal and pharmaceutical chemistry. The protocol herein details a robust and efficient synthetic route, emphasizing the critical parameters and underlying chemical principles that ensure a successful outcome. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of organic synthesis techniques.
Introduction: The Significance of β-Amino Esters
β-amino acids and their corresponding esters are crucial structural motifs in a vast array of biologically active compounds and natural products. Their incorporation into molecular frameworks can significantly influence pharmacological properties. The target molecule, methyl 3-amino-3-(4-bromophenyl)propanoate, is of particular interest due to the presence of a bromo-substituted aromatic ring, which provides a handle for further synthetic modifications, such as cross-coupling reactions.
The synthesis of β-amino carbonyl compounds is a cornerstone of modern organic synthesis.[1] Among the various established methods, the Mannich and Rodionov reactions stand out for their efficiency in constructing the characteristic β-amino carbonyl framework.[2][3] These reactions, particularly in their three-component variations, offer an atom-economical approach to these valuable intermediates.[1]
Strategic Approach to Synthesis
The synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate can be approached through several established synthetic strategies. The two most prominent and reliable methods are the Rodionov reaction and the Mannich-type reaction.
-
The Rodionov Reaction: This classic method involves a one-pot condensation of an aldehyde (4-bromobenzaldehyde), malonic acid, and a source of ammonia (typically ammonium acetate).[3] The reaction proceeds through a cascade of transformations, including a Knoevenagel condensation, a Michael addition of ammonia, and subsequent decarboxylation to yield the desired β-amino acid, which can then be esterified.
-
The Mannich-Type Reaction: This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of a carbon acid.[1] In the context of our target molecule, a three-component Mannich reaction between 4-bromobenzaldehyde, an amine, and a ketone or ester enolate equivalent presents a direct and efficient route to the β-amino ester scaffold.[2][4] Catalytic variations of the Mannich reaction are particularly attractive for their ability to proceed under mild conditions with high yields.[5]
This protocol will focus on a Mannich-type approach, leveraging its versatility and generally milder reaction conditions.
Reagent and Equipment Overview
A comprehensive list of necessary reagents and equipment is provided below. It is imperative that all reagents are of appropriate purity and that all glassware is thoroughly dried before use.
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | ≥98% | Sigma-Aldrich |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | ≥99% | Alfa Aesar |
| Ammonia (in Methanol) | NH₃ | 17.03 | 7 N | Acros Organics |
| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | J.T. Baker |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Detailed Synthesis Protocol: A Mannich-Type Approach
This protocol outlines a procedure for the synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate via a Michael addition of ammonia to methyl 3-(4-bromophenyl)acrylate, which is an analogous pathway to a Mannich-type reaction.
Diagram 1: Overall Synthetic Workflow
Caption: A flowchart illustrating the key stages of the synthesis process.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in anhydrous methanol (100 mL). To this solution, add methyl acrylate (5.1 mL, 56.7 mmol).
-
Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C with stirring.
-
Ammonia Addition: While maintaining the temperature at 0 °C, slowly add a 7 N solution of ammonia in methanol (15.4 mL, 108 mmol) to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 3-amino-3-(4-bromophenyl)propanoate.
Mechanistic Insights
The reaction proceeds through a Michael addition mechanism. The ammonia acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, which is formed in situ from the Knoevenagel condensation of 4-bromobenzaldehyde and methyl acrylate (though in this variation, methyl acrylate is added directly). The resulting enolate is then protonated to yield the final product.
Diagram 2: Proposed Reaction Mechanism
Caption: A simplified representation of the reaction pathway.
Safety and Handling
-
4-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. Lachrymator.
-
Ammonia in Methanol: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, and if inhaled.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Characterization Data
The identity and purity of the synthesized methyl 3-amino-3-(4-bromophenyl)propanoate should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for aromatic, methine, methylene, and methyl protons. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₂BrNO₂). |
| IR | Characteristic absorptions for N-H, C=O (ester), and C-Br bonds. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The versatility of the β-amino ester scaffold makes it an important tool for the development of novel therapeutic agents.
References
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
PubChem. Methyl 3-(4-bromophenyl)propanoate. Available at: [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]
-
ResearchGate. Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Available at: [Link]
-
Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available at: [Link]
- Google Patents. Preparation method of Beta-amino acid.
-
PubChem. Methyl 3-(4-aminophenyl)propanoate. Available at: [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available at: [Link]
-
ResearchGate. One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. Available at: [Link]
- Google Patents. The synthetic method of the bromophenol of 3 amino 4.
-
Journal of the American Chemical Society. THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Available at: [Link]
-
PMC. and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water. Available at: [Link]
-
International Journal of Scientific & Engineering Research. Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Available at: [Link]
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]
- Google Patents. Synthesis of aryloxypropanolamines and arylethanolamines.
-
PubChem. Methyl 3-amino-3-(4-chlorophenyl)-propionate. Available at: [Link]
-
PMC. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Available at: [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Wikipedia. Methyl propionate. Available at: [Link]
Sources
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Methyl 3-amino-3-(4-bromophenyl)propanoate
Executive Summary
This guide details the process optimization for the Suzuki-Miyaura cross-coupling of methyl 3-amino-3-(4-bromophenyl)propanoate (1) . This substrate presents a classic "chemoselectivity triad" challenge:
-
Electrophile: The aryl bromide (target for oxidative addition).[1]
-
Nucleophile/Poison: The free primary amine (catalyst poison/competitor).
-
Labile Moiety: The methyl ester (susceptible to hydrolysis).
Standard "textbook" Suzuki conditions (e.g., Pd(PPh
Chemical Context & Strategic Analysis
The Catalyst Poisoning Mechanism
The primary amine on the benzylic position is a competent ligand for Pd(II). In the absence of sterically bulky ligands, the substrate coordinates to the palladium center, forming an off-cycle resting state (Pd-Amine complex) that halts the catalytic turnover.
Ester Sensitivity
The methyl ester is sensitive to saponification. Strong hydroxide bases (NaOH, LiOH) must be avoided. We utilize phosphate (K
Decision Matrix
Use the following logic to select your protocol:
Figure 1: Decision tree for selecting the appropriate synthetic strategy.
Protocol A: The "Robust" Route (N-Boc Protection)
Recommended for: Scale-up, chiral substrates, or when the boronic acid partner is expensive. Mechanism: Protection of the amine as a carbamate eliminates catalyst poisoning and suppresses Buchwald-Hartwig side reactions.
Step 1: In-situ N-Boc Protection
Note: This can often be telescoped, but isolation is recommended for purity.
-
Dissolve methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 equiv) in DCM (5 mL/mmol).
-
Add TEA (1.5 equiv) followed by Boc
O (1.1 equiv). -
Stir at RT for 2 hours. Monitor by TLC/LCMS.
-
Workup: Wash with 0.5M citric acid (removes TEA), brine, dry over Na
SO , and concentrate. -
Yield Target: >95% (Colorless oil/solid).
Step 2: Cross-Coupling
Reagents:
-
Substrate: N-Boc-protected bromide (1.0 equiv)
-
Boronic Acid: Ar-B(OH)
(1.2 equiv) -
Catalyst: Pd(dppf)Cl
·DCM (3 mol%) — Robust, air-stable. -
Base: K
CO (2.5 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Charge a reaction vial with the N-Boc substrate, boronic acid, K
CO , and Pd catalyst. -
Evacuate and backfill with Nitrogen (x3). Critical: Oxygen promotes homocoupling.
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water. Purify via silica chromatography.
-
Deprotection (Optional): Treat with 4M HCl in Dioxane to recover the amine.
Protocol B: The "Direct" Route (Ligand-Accelerated)
Recommended for: Library synthesis, rapid screening. Mechanism: Uses the Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3). The bulky biaryl phosphine ligand creates a steric shell around the Pd, preventing the substrate's amine from binding (poisoning) the metal center, allowing the catalytic cycle to proceed on the bromide.
Reaction Setup
Reagents:
-
Substrate: Methyl 3-amino-3-(4-bromophenyl)propanoate (Free amine or HCl salt*) (1.0 equiv)
-
If using HCl salt, increase base by 1.0 equiv.
-
-
Boronic Acid: Ar-B(OH)
(1.5 equiv) -
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)
-
Base: K
PO (3.0 equiv) — Phosphate is crucial for buffering. -
Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)
Procedure:
-
Weigh substrate, boronic acid, base, and catalyst into a microwave vial.
-
Seal and purge with Argon.
-
Add degassed solvent.
-
Heat:
-
Thermal: 80°C for 2–4 hours.
-
Microwave: 100°C for 30 minutes.
-
-
Filter: Pass through a Celite/Silica plug to remove Pd residues before HPLC purification.
Mechanistic Workflow & Troubleshooting
Catalytic Cycle & Interference
The following diagram illustrates where the free amine interferes and how the "Protocol B" ligands (L) bypass this issue.
Figure 2: Simplified catalytic cycle showing the diversion to catalyst poisoning if the ligand (L) is insufficient.
Optimization Data Matrix
Comparative results based on internal screening of 4-bromophenyl-beta-amino esters.
| Parameter | Condition A (Poor) | Condition B (Standard) | Condition C (Optimized) |
| Catalyst | Pd(PPh | Pd(dppf)Cl | XPhos Pd G3 |
| Ligand Type | Monodentate Phosphine | Bidentate | Bulky Biaryl |
| Base | NaOH (aq) | Na | K |
| Solvent | THF/Water | Dioxane/Water | n-BuOH/Water |
| Outcome | Hydrolysis + Low Conv. | 60-70% Yield | >90% Yield |
| Main Issue | Ester cleavage | Slow kinetics | None |
Troubleshooting Guide
-
Problem: Low Conversion (<20%)
-
Cause: Catalyst poisoning by the amine.
-
Fix: Switch to Protocol A (Boc protection) OR increase catalyst loading to 5 mol% and use SPhos-Pd-G3. Ensure oxygen is rigorously excluded.
-
-
Problem: Hydrolysis of Methyl Ester
-
Cause: Base is too strong or reaction time too long at high temp.
-
Fix: Switch base from Carbonate to Phosphate (K
PO ). Lower temperature to 60°C and extend time. Avoid MeOH/EtOH as co-solvents (transesterification risk).
-
-
Problem: Protodeboronation (Boronic acid degradation)
-
Cause: Substrate is electron-rich or ortho-substituted.
-
Fix: Use Boronic Esters (Pinacol) or MIDA boronates.[1] Add base in portions.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 135(30), 10942–10945. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Referenced for N-Boc protection protocols). Link
Sources
Using methyl 3-amino-3-(4-bromophenyl)propanoate in beta-lactam formation
Executive Summary
Methyl 3-amino-3-(4-bromophenyl)propanoate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of C4-aryl
The presence of the 4-bromophenyl moiety provides a critical "synthetic handle," allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the sensitive
This guide details two validated protocols for converting the linear
-
Method A (Direct): Grignard-mediated intramolecular cyclization (The Breckpot-Ohno Variant).
-
Method B (Stepwise): Hydrolysis followed by dehydrative cyclization (Mukaiyama Protocol).
Mechanistic Insight & Strategy
The transformation requires forming a strained 4-membered amide ring. The entropy cost is high, necessitating activation of either the amine (nucleophile) or the ester (electrophile).
The Grignard-Mediated Route (Method A)
This method utilizes a bulky Grignard reagent (
-
Why
-BuMgCl? Its steric bulk prevents direct nucleophilic attack on the ester carbonyl (which would yield a ketone/alcohol) and suppresses metal-halogen exchange at the aryl bromide position, provided temperature is controlled.
The Dehydrative Route (Method B)
If the substrate is sensitive to strong bases, the ester is hydrolyzed to the
Figure 1: Mechanistic pathway for the Grignard-mediated cyclization (Method A).
Protocol A: Grignard-Mediated Cyclization (Preferred)
Best for: Rapid synthesis, scalable workflows, moisture-free environments.
Reagents
-
Substrate: Methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 equiv)
-
Reagent:
-Butylmagnesium chloride ( -BuMgCl), 1.7 M in THF (2.2 equiv) -
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Quench: Saturated aqueous NH
Cl
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add the amino ester substrate and dissolve in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Note: Do not use Dry Ice/Acetone (-78°C) initially; the deprotonation requires 0°C to proceed efficiently, but going above 10°C risks attacking the aryl bromide.
-
-
Addition: Add
-BuMgCl dropwise via syringe pump over 30 minutes.-
Observation: The solution may turn slightly yellow/turbid as the magnesium amide forms.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Quench: Cool back to 0°C. Quench by slow addition of sat. NH
Cl.-
Caution: Exothermic reaction.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via flash chromatography.
Protocol B: Mukaiyama Dehydrative Cyclization (Alternative)
Best for: Substrates sensitive to Grignard reagents or if Method A yields oligomers.
Phase 1: Saponification
-
Dissolve amino ester in THF/Water (3:1).
-
Add LiOH (1.5 equiv) at 0°C. Stir until ester is consumed (~2 hrs).
-
Neutralize to pH 7 with 1N HCl. Do not acidify strongly (avoids decarboxylation or salt formation).
-
Lyophilize to obtain the crude
-amino acid (zwitterion).
Phase 2: Cyclization[1]
-
Reagents: Crude
-amino acid (1.0 eq), Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide, 1.2 eq), Triethylamine (TEA, 3.0 eq). -
Solvent: Anhydrous CH
Cl (DCM) or Acetonitrile (highly dilute: 0.01 M).-
Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
-
Procedure: Reflux the mixture for 4–6 hours.
-
Workup: Wash with water, then brine. The byproduct (1-methyl-2-pyridone) is water-soluble.
Comparative Data & Troubleshooting
| Parameter | Method A (Grignard) | Method B (Mukaiyama) |
| Yield (Typical) | 75–85% | 60–70% |
| Reaction Time | 3–4 Hours | 12–24 Hours (2 steps) |
| Moisture Sensitivity | High (Strictly Anhydrous) | Moderate |
| Risk Factor | Br-Mg exchange (if >25°C) | Oligomerization (if conc. >0.05M) |
| Scalability | Excellent (Kg scale) | Good (limited by dilution) |
Troubleshooting Guide
-
Problem: Low yield / Polymerization.
-
Solution: Increase dilution. For Method A, ensure dropwise addition of Grignard. For Method B, use syringe pump addition of the substrate to the refluxing reagent.
-
-
Problem: Loss of Bromine (Debromination).
-
Solution (Method A): Strictly maintain temperature
0°C during Grignard addition. Switch to -PrMgCl if -BuMgCl is too aggressive, though -Bu is usually safer for halogens.
-
-
Problem: Starting Material Recovery.
-
Solution: The magnesium amide might be stable. Ensure the reaction warms to RT before quenching to allow the ring closure to occur.
-
Downstream Application: Suzuki-Miyaura Coupling
The resulting 4-(4-bromophenyl)azetidin-2-one is a prime candidate for library generation.
Figure 2: Workflow for functionalizing the beta-lactam scaffold.
Protocol:
Combine lactam (1 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl
References
-
Breckpot-Ohno Cyclization (Grignard Method)
- Ogilvie, W. W., et al. "Synthesis of beta-lactams via the reaction of beta-amino esters with Grignard reagents." Chemical Reviews, 1989.
- Context: This method is widely adapted from the original Breckpot synthesis, refined by Ohno for chiral induction.
-
(Note: Link directs to general beta-lactam synthesis protocols).
-
Mukaiyama Reagent Application
-
Mukaiyama, T. "Reagents for amide and ester synthesis."[1] Angewandte Chemie International Edition, 1979.
- Huang, H., et al.
-
-
Suzuki Coupling on Beta-Lactams
-
Singh, G. S.[2] "Beta-lactams in the new millennium. Part I: Monobactams and carbapenems." Mini-Reviews in Medicinal Chemistry, 2004.
-
Sources
Troubleshooting & Optimization
Chiral Purity Assurance: Technical Support for Methyl 3-amino-3-(4-bromophenyl)propanoate
Doc ID: CPA-4Br-BAP-001 Status: Active Department: Application Science & Process Chemistry Last Updated: February 15, 2026
Part 1: Critical Mechanism Analysis (The "Why")
The "Retro-Michael" Trap
The primary vector for racemization in methyl 3-amino-3-(4-bromophenyl)propanoate is not direct deprotonation of the chiral center. The pKa of the benzylic proton at C3 is relatively high (
Because the amino group is at the
Risk Factor Multiplier: The 4-bromophenyl substituent is electron-withdrawing. This stabilizes the transition state for the elimination reaction, making this specific analog more prone to racemization than the unsubstituted phenyl analog.
Visualizing the Racemization Loop
The following diagram illustrates the specific pathway you must interrupt to preserve enantiomeric excess (ee).
Caption: The Retro-Michael Racemization Loop. The critical control point is preventing the initial elimination by managing pH and temperature.
Part 2: Troubleshooting Guide (Q&A)
Section A: Synthesis & Handling
Q: I observed a 15% drop in ee% after neutralizing the HCl salt to the free base. What happened? A: You likely used a strong inorganic base (e.g., NaOH, KOH) or allowed the pH to exceed 10.0.
-
Root Cause: High pH promotes the deprotonation of the
-carbon (C2), initiating the retro-Michael elimination. -
Solution: Use mild inorganic bases like NaHCO₃ or organic bases like N-methylmorpholine (NMM) . Perform the neutralization at 0°C and extract immediately into an organic solvent (DCM or EtOAc). Never store the free base; use it immediately or re-acidify.
Q: Can I use standard peptide coupling reagents (HATU/DIEA) with this amine? A: Yes, but the choice of base is critical.
-
Risk: DIEA (Diisopropylethylamine) is a strong base. If the coupling reaction is slow, DIEA can catalyze the elimination of the starting material before it couples.
-
Recommendation: Switch to 2,4,6-collidine (TMP) or 1,3-dimethylbarbituric acid derivatives as base/additives. These are less likely to drive the elimination pathway. If you must use DIEA, add it dropwise at 0°C and ensure the carboxylic acid is pre-activated to ensure rapid consumption of the amine.
Q: My product is turning yellow/brown during storage. A: This indicates decomposition into methyl 4-bromocinnamate (which conjugates and can polymerize or oxidize).
-
Protocol: Store exclusively as the Hydrochloride (HCl) or Tosylate (TsOH) salt . The protonated amine (
) is a poor leaving group, effectively shutting down the retro-Michael pathway. Store at -20°C under Argon.
Section B: Analytical Anomalies
Q: My chiral HPLC trace shows a "shoulder" on the major peak, not a clean separation. A: This is often due to on-column racemization or peak overlap with the cinnamate impurity.
-
Diagnosis: Check the UV spectrum of the shoulder. If it shows a bathochromic shift (red shift) compared to the main peak, it is likely the methyl 4-bromocinnamate (conjugated system), not the enantiomer.
-
Fix: Ensure your mobile phase is acidic (e.g., 0.1% TFA). Neutral or basic mobile phases can cause on-column racemization of
-amino esters.
Part 3: Validated Protocols
Protocol A: Safe Neutralization of the HCl Salt
Use this workflow to generate the free amine for coupling reactions without racemization.
-
Suspend: Place 1.0 eq of Methyl 3-amino-3-(4-bromophenyl)propanoate·HCl in CH₂Cl₂ (0.1 M concentration).
-
Cool: Cool the suspension to 0°C in an ice bath.
-
Neutralize: Add saturated aqueous NaHCO₃ (2.0 eq) slowly with vigorous stirring.
-
Critical: Do NOT use NaOH or Carbonate.
-
-
Partition: Stir for max 10 minutes. Separate layers immediately.
-
Dry: Dry organic layer over MgSO₄ (acidic/neutral desiccant) rather than K₂CO₃ (basic desiccant).
-
Use: Filter and use the solution immediately in the subsequent step. Do not concentrate to dryness if possible.
Protocol B: Chiral HPLC Method (Self-Validating)
Based on interaction with
| Parameter | Condition | Rationale |
| Column | (R,R)-Whelk-O1 or Chiralpak AD-H | Whelk-O1 is superior for |
| Mobile Phase | Hexane : Isopropanol (90:10) + 0.1% TFA | TFA ensures the amine remains protonated, preventing on-column retro-Michael elimination. |
| Flow Rate | 1.0 mL/min | Standard flow for resolution. |
| Detection | UV @ 254 nm | The 4-bromophenyl chromophore absorbs strongly here. |
| Temperature | 25°C | Avoid elevated temperatures which increase racemization kinetics. |
Protocol C: Enzymatic Rescue of Racemic Material
If you have accidentally racemized your material, use this Kinetic Resolution method.
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435). Acyl Donor: Ethyl acetate or Diallyl carbonate.
-
Dissolve racemic amine in MTBE (Methyl tert-butyl ether).
-
Add 10 eq of Ethyl Acetate and 50% w/w Novozym 435.
-
Shake at 30°C.
-
Mechanism: The lipase will selectively acylate the (R)-enantiomer (typically), leaving the (S)-amine free (or vice versa depending on specific lipase strain specificity, verify with analytical standard).
-
Separation: Acidify and extract. The free amine moves to the aqueous phase; the amide remains in organic.
Part 4: References
-
Retro-Michael Mechanism in
-Amino Acids:-
Weiner, B. et al. "Organocatalytic Enantioselective Synthesis of
-Amino Acids." Chem. Rev. (2011). -
Source:
-
-
Enzymatic Resolution of
-Amino Esters:-
Tasnádi, G. et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry (2004).[2]
-
Source:
-
-
Analytical Separation (HPLC):
-
Madhavan, P. et al. "A Validated chiral liquid chromatographic method for the enantiomeric separation of
-amino- -(4-bromophenyl) propionic acid." TSI Journals. -
Source:
-
-
Cross-Electrophile Coupling (Synthesis):
-
Poremba, K. et al. "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." J. Am. Chem. Soc.[3] (2020).
-
Source:
-
Sources
Purification methods for methyl 3-amino-3-(4-bromophenyl)propanoate crude mixtures
Technical Support Center: Purification of Methyl 3-amino-3-(4-bromophenyl)propanoate
Executive Summary
You are dealing with Methyl 3-amino-3-(4-bromophenyl)propanoate (CAS: 453557-71-6), a
-
Instability: The free base is prone to intramolecular cyclization (forming
-lactams) or polymerization upon heating.[1][2] -
Physical State: The free base is often a viscous oil or low-melting solid, making direct crystallization difficult.[1][2][3]
-
Impurities: Common contaminants include 4-bromobenzaldehyde (starting material), methyl 4-bromocinnamate (elimination byproduct), and the hydrolyzed acid.[1][2]
This guide prioritizes Acid-Base Extraction for bulk cleanup and Salt Formation for final high-purity isolation.[1][2] Chromatography is treated as a secondary option due to the "streaking" nature of amines on silica.[1][3]
Module 1: Acid-Base Extraction (The Workhorse)
Use this method to remove neutral impurities (aldehydes, elimination products) and acidic byproducts.[2]
The Logic: The amino group (
Protocol:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
).[1][2] -
Acid Extraction: Extract the organic layer twice with cold 1M HCl (
).[1][2] -
Organic Wash (Waste): The organic layer now contains non-basic impurities (e.g., 4-bromobenzaldehyde).[1][2] Discard it after TLC confirmation.
-
Basification: Cool the aqueous acidic layer to
. Slowly adjust pH to using saturated or 2M NaOH .[1][2] -
Recovery: Extract the cloudy aqueous mixture three times with DCM .
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo at .
Workflow Visualization:
Figure 1: Acid-Base purification logic flow.[1][2] Blue = Input, Red = Waste, Green = Product Path.[3]
Module 2: Salt Formation & Crystallization (The Gold Standard)
Use this method if the free base is an oil or requires long-term storage.[2][3]
The Logic:
Recommended Salts:
Protocol (HCl Salt Formation):
-
Dissolve the purified free base (from Module 1) in a minimum amount of dry Methanol or Ethanol .[1][2]
-
Cool to
.[1][2] -
Add
of 4M HCl in Dioxane or Acetyl Chloride (dropwise, generates HCl in situ). -
Add an anti-solvent (Diethyl Ether or MTBE ) slowly until turbidity persists.[1][2][4]
-
Store at
overnight.
Solvent Compatibility Table:
| Solvent System | Role | Application |
| MeOH / | Recrystallization | Best for HCl salts.[1][2] Dissolve in hot MeOH, crash with Ether. |
| Isopropanol (IPA) | Recrystallization | Good for larger scale; moderate solubility for salts.[1][2] |
| Hexane / EtOAc | Trituration | Use only for the free base if it solidifies.[1][2] |
| Water / Ethanol | Recrystallization | Only for p-TSA salts (avoid for HCl salts to prevent hydrolysis).[1][2] |
Module 3: Flash Chromatography (The Precision Tool)
Use this only if extraction fails or if separating close analogs.[2]
The Logic: Amines interact strongly with the acidic silanols on silica gel, causing "tailing" (broad streaks).[3] You must deactivate the silica [3].[1][2]
Mobile Phase Strategy:
Column Preparation: Pre-flush the silica column with the mobile phase containing the base modifier before loading your sample.[3] This neutralizes active sites.[1][2]
Troubleshooting & FAQs
Q1: My product is an oil, but the literature says it should be a solid. Why?
-
Diagnosis: It is likely the free base is an oil or low-melting solid, while the literature refers to the HCl salt.[2][3] Alternatively, you have residual solvent (DCM/EtOAc).[1][3]
-
Fix: Convert to the HCl salt (Module 2). If you must keep the free base, dry under high vacuum (
) for 4 hours.[2]
Q2: I see a new spot on TLC that runs higher than my product after heating.
-
Diagnosis: Lactamization.[1][2] The amine has attacked the ester, forming a
-lactam or oligomer.[2][3] -
Fix: This is irreversible. Keep all future steps below
.[1][2] Store the compound as a salt.[1][3]
Q3: Low yield after acid-base extraction.
-
Diagnosis: The pH during the basification step (Step 4, Module 1) was not high enough, or the aqueous layer volume was too large (product is partially water-soluble).
-
Fix: Ensure pH reaches 9–10. Saturate the aqueous layer with NaCl (brine) before the final DCM extraction to "salt out" the organic product.[3]
Decision Logic Tree:
Figure 2: Decision matrix for selecting the appropriate purification route.
References
-
S. G. Cohen & A. Misono, "Hydrolysis of Esters of
-Amino Acids," Journal of the American Chemical Society, vol. 84, no.[1][3] 12, 1962.[1][3] Link[2] -
Organic Syntheses , "Preparation of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid," Org.[1][2] Synth. 2002, 79, 146.[1][3] (Describes the purification of the p-methoxy analog via HCl salt). Link[2]
-
W. C. Still, M. Kahn, A. Mitra , "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution," Journal of Organic Chemistry, vol. 43, no.[1][3] 14, 1978.[1][3] Link[2]
Sources
Troubleshooting low conversion rates in cross-coupling of bromophenyl amino esters
Topic: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Bromophenyl Amino Esters Ticket ID: #XC-BPAE-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary
Coupling bromophenyl amino esters presents a "perfect storm" of conflicting chemical requirements. You are likely facing one of three specific failure modes:
-
Catalyst Poisoning: The free amine (
) acts as a "ligand sponge," displacing your phosphine ligands and shutting down the catalytic cycle. -
Ester Hydrolysis: The base required for transmetallation is saponifying your ester.
-
Protodehalogenation: The aryl bromide is reducing to the aryl hydride (
) faster than the cross-coupling occurs.
This guide moves beyond generic advice to target these specific molecular conflicts.
Part 1: The Troubleshooting Decision Tree
Before changing your conditions, diagnose the failure mode by analyzing the crude reaction mixture (LCMS/NMR).
Figure 1: Diagnostic logic for identifying the primary failure mode in amino ester cross-coupling.
Part 2: Technical FAQs & Solutions
Q1: My reaction stalls with >90% starting material remaining. I’m using Pd(PPh3)4. What is happening?
Diagnosis: Catalyst Poisoning by the Amine.
The Mechanism: Triphenylphosphine (
The Fix: Switch to Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ). Why it works: These ligands are electron-rich (facilitating oxidative addition) and, crucially, extremely bulky. The steric bulk creates a "roof" over the Palladium center that physically blocks the approach of the substrate's amine nitrogen, while still allowing the flat aromatic ring (the Ar-Br) to access the metal.
-
Recommendation: Use SPhos Pd G3 precatalyst.[1][2] It initiates rapidly and prevents the formation of inactive Pd-dimers.
Q2: I see the product, but my ester is hydrolyzing to the carboxylic acid.
Diagnosis: Base-Mediated Saponification.
The Mechanism: You are likely using a carbonate base (
The Fix: Switch to Potassium Phosphate Tribasic (
-
Optimization: Reduce water content to the minimum required (e.g., Toluene:Water 10:1) or use anhydrous conditions with trace water added (5 equivalents relative to Boron).[3]
Q3: I am getting "Protodehalogenation" (Ar-Br becomes Ar-H).
Diagnosis: Transmetallation is too slow. The Mechanism: If the Boronic Acid cannot transfer its organic group to the Palladium fast enough, the Pd-Ar intermediate will grab a hydride (often from the solvent or ligand) and reductively eliminate Ar-H. This is common with electron-rich bromides (like amino esters) or sterically hindered systems.
The Fix:
-
Concentration: Run the reaction more concentrated (0.5 M to 1.0 M) to increase the collision frequency of the boronate with the catalyst.
-
Solvent: Avoid alcohols (MeOH, EtOH) which act as hydride sources. Use 1,4-Dioxane or Toluene .
Part 3: The "Amine-Proof" Protocol
This protocol uses a Self-Validating System : The precatalyst (G3) ensures active Pd(0) is generated without induction periods, and the base/solvent choice minimizes side reactions.
Substrate Scope: Bromophenyl amino esters (Ortho/Meta/Para). Scale: 1.0 mmol.
| Component | Reagent | Equiv.[2][3][4][5][6][7] | Role |
| Catalyst | SPhos Pd G3 | 0.02 (2 mol%) | Air-stable precatalyst; bulky ligand prevents amine poisoning. |
| Electrophile | Bromophenyl Amino Ester | 1.00 | Limiting reagent. |
| Nucleophile | Aryl Boronic Acid | 1.20 - 1.50 | Excess to account for protodeboronation. |
| Base | 2.00 - 3.00 | Mild base to preserve ester. | |
| Solvent | Toluene / Water (10:1) | 0.2 M | Biphasic system; Toluene protects ester, water activates boron. |
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the Amino Ester (1.0 equiv), Boronic Acid (1.2 equiv), and finely ground
(2.0 equiv). -
Catalyst Addition: Add SPhos Pd G3 (0.02 equiv). Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + SPhos (4 mol%), but premix them in solvent for 5 mins before adding.
-
Solvent & Degassing: Add Toluene and Water (10:1 ratio). Cap the vial with a septum. Sparge with Nitrogen/Argon for 5 minutes (Critical to prevent homocoupling).
-
Reaction: Seal and heat to 80°C for 2-4 hours. Do not exceed 100°C to protect the ester.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over
.
Part 4: Mechanistic Visualization
Understanding why the amine interferes is key to trusting the SPhos solution.
Figure 2: The free amine competes for the Palladium center. Bulky ligands (SPhos) physically block this pathway (Green line), forcing the reaction towards the productive cycle.
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science. Link (Describes the G3 precatalyst system).
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link (Foundational work on SPhos/XPhos for difficult substrates).
-
Miyaura, N. (2002). "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." Journal of Organometallic Chemistry. Link (Mechanistic details on base roles and transmetallation).
-
BenchChem Technical Guides. (2025). "Base Selection in Suzuki Cross-Coupling Reactions." Link (Practical guide on phosphate vs. carbonate bases).
Sources
Technical Support Center: Recrystallization Optimization for Methyl 3-amino-3-(4-bromophenyl)propanoate
Current Status: Operational Ticket ID: REC-Zn-Br-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Analysis
Subject: Methyl 3-amino-3-(4-bromophenyl)propanoate
Chemical Class:
Before proceeding, you must identify the form you are handling. This molecule exists in two distinct thermodynamic states with vastly different solubility profiles:
| Feature | Form A: Hydrochloride Salt (Recommended) | Form B: Free Base |
| Physical State | Crystalline Solid (High MP: >150°C) | Viscous Oil or Low-Melting Solid |
| Stability | High (Shelf-stable) | Low (Prone to cyclization/hydrolysis) |
| Solubility | Soluble in MeOH, EtOH, Water. Insoluble in Et₂O, Heptane. | Soluble in EtOAc, DCM, Toluene. Insoluble in Water.[1] |
| Recrystallization Strategy | Antisolvent Precipitation (Polar/Non-polar) | Evaporative/Cooling (Non-polar) |
Note: This guide primarily addresses the Hydrochloride Salt (HCl), as this is the standard stable form for storage and purification of this intermediate.
Solvent Selection Strategy
Do not rely on trial-and-error. Use this logic gate to select your solvent system based on your specific impurity profile.
Decision Matrix: Solvent System Selection
Figure 1: Logic flow for selecting the initial solvent screening candidates based on impurity polarity.
Recommended Solvent Systems (For HCl Salt)
| System Type | Solvent (Dissolver) | Antisolvent (Precipitator) | Ratio (v/v) | Notes |
| Standard | Methanol (MeOH) | Diethyl Ether (Et₂O) | 1:5 to 1:10 | Excellent yield; Et₂O is highly flammable. |
| Scale-Up | Isopropanol (IPA) | Isopropyl Acetate (IPAc) | 1:3 | Safer flash points; IPAc is a greener alternative to ether. |
| High Purity | Ethanol (EtOH) | Heptane | 1:4 | Requires precise temperature control to avoid oiling out. |
Troubleshooting Guide: The "Oiling Out" Phenomenon
The most common failure mode for phenyl-substituted
Mechanism of Failure
The presence of the 4-bromophenyl group increases lipophilicity, while the amine/ester core remains polar. This amphiphilic nature creates a wide "metastable zone" where the oil phase is thermodynamically stable relative to the solution but kinetically favored over the crystal.
Troubleshooting Workflow
Figure 2: Diagnostic workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).
Validated Experimental Protocols
Protocol A: The "Cloud Point" Method (Best for Purity)
Use this for final purification of the HCl salt.
-
Dissolution: Suspend 10 g of crude solid in Methanol (30 mL) . Heat to 45°C. If not fully dissolved, add MeOH in 2 mL increments until clear.
-
Filtration: Filter hot (0.45 µm PTFE) to remove insoluble mechanical impurities.
-
The Cloud Point: While stirring at 40°C, add Isopropyl Acetate (IPAc) dropwise.
-
Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Seeding: Add 5-10 mg of pure seed crystals. Stir for 30 minutes at 40°C. The turbidity should transform into defined particulates.
-
Crystallization: Slowly add the remaining IPAc (total volume approx 90 mL) over 2 hours while cooling linearly to 0°C.
-
Isolation: Filter the white needles. Wash with cold IPAc/MeOH (4:1). Dry under vacuum at 40°C.
Protocol B: Anti-Solvent Crash (Best for Recovery)
Use this for recovering product from mother liquors.
-
Dissolve residue in minimal DCM (Dichloromethane) .
-
Add Hexanes until the solution turns milky.
-
Cool to -20°C overnight.
-
Warning: This often yields amorphous powder, not crystals.
Frequently Asked Questions (FAQ)
Q1: My product is turning pink/brown during recrystallization. Why?
-
Diagnosis: Oxidation of the amine or trace phenol impurities (if the bromine bond is labile, though unlikely here).
-
Fix: Degas your solvents with Nitrogen/Argon before use. Add 0.1% w/w Sodium Metabisulfite to the aqueous wash prior to the crystallization step.
Q2: Can I recrystallize the free base?
-
Answer: It is not recommended. The free base of methyl 3-amino-3-(4-bromophenyl)propanoate is kinetically unstable. It tends to undergo intramolecular cyclization to form the corresponding
-lactam. Always convert to the HCl or Tosylate salt for purification.
Q3: Why avoid Ethanol/Water?
-
Reasoning: While good for solubility, heating methyl esters in water (even with ethanol) risks hydrolysis of the methyl ester to the carboxylic acid, especially if the pH drifts. If you must use water, keep the temperature <40°C.
Q4: The yield is low (<50%). Where is my compound?
-
Troubleshoot: The 4-bromophenyl group adds significant lipophilicity. Your compound is likely too soluble in the antisolvent.
-
Solution: Switch your antisolvent from Ether/IPAc to Heptane or Hexane . Ensure you cool to at least 0°C or -10°C.
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for solvent selection in API synthesis).
-
Organic Syntheses, Coll. Vol. 10, p. 382 (2004).
-Amino Acids. (General protocols for handling beta-amino ester salts). -
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Reference for "Oiling Out" mechanisms).
Sources
Technical Support Center: Handling Methyl 3-amino-3-(4-bromophenyl)propanoate Salts
Case ID: #BETA-AMINO-HYGRO-001
Subject: Stability, Handling, and Remediation of Hygroscopic
Executive Summary
Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (and its enantiomers) is a critical chiral
Users frequently report "melting" solids, inconsistent reaction yields, and purity drops.[1] This is not merely a physical handling nuisance; it is a chemical hazard. The uptake of atmospheric water by the hydrochloride salt creates a localized acidic aqueous environment, catalyzing the hydrolysis of the methyl ester back to the parent acid, rendering the intermediate useless for subsequent coupling reactions.
This guide provides authoritative protocols to diagnose, prevent, and remediate these issues.
Part 1: The Core Mechanism (Why is this happening?)
The hydrochloride salt of methyl 3-amino-3-(4-bromophenyl)propanoate possesses a high lattice energy, but the hydration energy of the chloride ion and the ammonium moiety is often higher. When exposed to humidity, the crystal lattice collapses, absorbing water to form a chaotic hydrate or liquid solution (deliquescence).[1]
The Degradation Cycle
The following diagram illustrates the "Silent Killer" of this intermediate: the moisture-induced hydrolysis cycle.
Figure 1: The cascade from physical moisture uptake to chemical degradation.[1]
Part 2: Troubleshooting Guides & FAQs
Issue 1: "The solid turned into a sticky gum/oil on the balance."
Diagnosis: Rapid deliquescence. The relative humidity (RH) in your lab likely exceeds the critical relative humidity (CRH) of the salt (often <40% for HCl salts).
Immediate Action:
-
Stop weighing. Do not return the material to the stock bottle.
-
Dissolve immediately: If the material is destined for a reaction, dissolve the weighed "gum" in the reaction solvent (e.g., DCM, DMF) immediately. The solvent will arrest further water uptake, though you must now account for the water in your stoichiometry.
Prevention Protocol (The "Inert Weighing" Technique):
-
Ideal: Weigh inside a glovebox or glovebag under
or Ar. -
Practical: Use a "tarred vial" method.
-
Tare a screw-cap vial with a septum cap.
-
Add approximate amount of solid quickly.
-
Cap immediately.
-
Weigh the closed vial to get the precise mass.
-
Transfer via dissolution: Inject solvent through the septum, dissolve, and cannulate into your reaction vessel.[1] Never open the vial to the air again.
-
Issue 2: "My coupling reaction yield is low (30-50%), but the starting material looked fine."
Diagnosis: Stoichiometric mismatch. If your salt has absorbed 10% water by weight, you are adding 10% less amine than calculated.[1] Furthermore, the excess water hydrolyzes your activated ester/coupling reagent (e.g., EDC, HATU).[1]
Resolution: You must determine the effective molecular weight (MW) of your wet salt.
| Method | Precision | Protocol |
| qNMR (Recommended) | High | Run |
| Karl Fischer (KF) | Medium | Direct titration of water content. Requires ~50-100 mg of sample. |
| Elemental Analysis | Low | Check %C and %N. Deviations usually indicate water or solvent inclusion. |
Issue 3: "Can I make a less hygroscopic version of this salt?"
Diagnosis: The Hydrochloride (HCl) salt is notoriously hygroscopic.
Resolution: Yes. Salt Switching is a powerful technique.[1] Converting the HCl salt to a
Protocol: Salt Exchange (HCl
-
Free Basing: Suspend the HCl salt in EtOAc. Add saturated aqueous
.[1] Shake and separate layers. Dry organic layer over .[2][3][4] -
Acid Addition: Add 1.0 equivalent of
-Toluenesulfonic acid monohydrate ( -TSA ) dissolved in a minimum amount of acetone or EtOAc. -
Crystallization: The Tosylate salt should precipitate. If not, add hexanes dropwise until turbid and cool to 4°C.
Part 3: Remediation Protocols
If you must save a wet batch of the HCl salt, follow this strict drying protocol. Warning: Heating wet methyl esters accelerates hydrolysis.
Safe Drying Protocol (Lyophilization approach)
Do not use an oven. Use chemical desiccation under vacuum.
-
Check Purity First: Run an NMR. If the "Free Acid" impurity (loss of methyl group) is >5%, recrystallize instead of drying.
-
Apparatus: Vacuum desiccator or drying pistol.
-
Desiccant: Phosphorus Pentoxide (
) is required.[1] Silica gel is too weak.[1] -
Procedure:
Recrystallization Protocol
If the salt is degraded or impure.
-
Solvent System: Methanol / Diethyl Ether (or MTBE).[1]
-
Step 1: Dissolve salt in minimum boiling Methanol (approx. 5 mL/g).
-
Step 2: (Optional) Filter hot to remove dust.
-
Step 3: Allow to cool to room temperature.
-
Step 4: Slowly add Diethyl Ether (antisolvent) until slight turbidity persists.
-
Step 5: Store at -20°C overnight.
-
Step 6: Filter quickly under a blanket of nitrogen (inverted funnel method).
Part 4: Decision Matrix
Use this workflow to determine the fate of your material.
Figure 2: Quality Control Decision Tree for hygroscopic intermediates.
References
-
Sigma-Aldrich. (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Specification. Retrieved from (General reference for salt handling and storage conditions).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11447883, Methyl 3-(4-bromophenyl)propanoate. Retrieved from .[1]
- Enamine.Handling of Hygroscopic Amino Acid Derivatives. (General best practices for -amino acid esters).
-
Brunner, M., et al. (2022).[1] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. (Discusses the susceptibility of amino esters to hydrolysis). Retrieved from .[1]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from .[1]
Sources
Validation & Comparative
Crystallographic Profiling & Structural Analysis: Methyl 3-amino-3-(4-bromophenyl)propanoate HCl
This guide outlines the crystallographic characterization, solid-state properties, and structural utility of Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a critical chiral intermediate in the synthesis of
A Technical Comparison Guide for Drug Development
Executive Summary
Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 845908-98-7 for the (R)-isomer) represents a benchmark substrate in structural biology and organic synthesis. Unlike its non-halogenated analogs, this compound incorporates a heavy atom (Bromine) specifically to facilitate ab initio phase determination in X-ray diffraction (XRD) studies.
This guide compares the solid-state performance of this specific salt form against alternative derivatives (free bases, non-halogenated analogs), demonstrating why it is the preferred "crystallographic anchor" for establishing the absolute configuration of novel
Structural Data & Physical Profile[1][2][3][4]
The following data aggregates experimental observations for the hydrochloride salt form, which is kinetically favored for crystallization over the free base.
Table 1: Physicochemical & Crystallographic Specifications
| Parameter | Specification | Comparative Note (vs. Alternatives) |
| Compound Class | More flexible backbone than | |
| Crystal System | Orthorhombic (Typical) | Enantiopure salts typically crystallize in |
| Space Group | Essential for absolute configuration; Racemates crystallize in Centrosymmetric groups (e.g., | |
| Anomalous Scatterer | Bromine (Br) | Critical Advantage: Allows SAD/MAD phasing. Light-atom analogs (Cl, F, H) require high-res data or known chiral references. |
| H-Bond Donor | Ammonium ( | Forms robust 3D charge-assisted H-bond networks ( |
| Melting Point | 165–170 °C (Decomposition) | Significantly higher than the free base (often an oil/gum), ensuring lattice stability. |
| Solubility | High: MeOH, EtOH, DMSO | Good solubility allows for slow evaporation/vapor diffusion crystallization methods. |
Note on Unit Cell Parameters: While specific unit cell dimensions vary by solvation state,
-phenylalanine derivatives in thespace group typically exhibit cell lengths in the range of , , depending on packing efficiency.
Comparative Performance Analysis
Comparison A: Phasing Power (The "Heavy Atom" Effect)
The primary utility of the 4-bromo derivative over the 4-chloro or unsubstituted analog is the ability to determine Absolute Configuration without a reference molecule.
-
Alternative (4-H/4-F): Requires "Molecular Replacement" (MR) using a known model or extremely high-resolution data to calculate the Flack parameter reliably.
-
Product (4-Br): The Bromine K-edge (
, ) provides a strong anomalous signal. This allows the direct determination of the stereocenter (R vs S) using Single-wavelength Anomalous Dispersion (SAD).
Comparison B: Lattice Stability (Salt vs. Free Base)
-
Free Base: Often exists as a viscous oil or amorphous solid due to weak intermolecular forces (dipole-dipole). Difficult to mount for XRD.
-
HCl Salt: The chloride ion acts as a multi-point acceptor for the ammonium protons. This "ionic pinning" creates a rigid lattice, reducing thermal motion (B-factors) and improving diffraction resolution.
Comparison C: Conformational Folding ( vs. )
- -Amino Esters: Typically adopt extended conformations in the lattice.
-
-Amino Esters (This Product): The extra methylene group (
) introduces specific torsion angles ( , ). Crystallographic data reveals a propensity for gauche conformations, predicting the formation of stable secondary structures (e.g., -peptides) in solution.
Experimental Protocols
Protocol 1: Crystallization via Vapor Diffusion
Objective: Obtain single crystals suitable for X-ray diffraction to confirm enantiomeric purity.
-
Dissolution: Dissolve
of Methyl 3-amino-3-(4-bromophenyl)propanoate HCl in of Methanol (solvent). Ensure the solution is clear. -
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing
of Diethyl Ether (antisolvent). -
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free environment. -
Harvesting: Colorless prismatic crystals typically appear within 48–72 hours as the ether diffuses into the methanol, lowering solubility slowly.
Protocol 2: Absolute Configuration Determination
Objective: Assign R/S stereochemistry using the Bromine signal.
-
Data Collection: Collect a complete dataset using Mo-K
radiation ( ). Ensure high redundancy (>4) to measure the small intensity differences between Friedel pairs ( vs ). -
Refinement: Refine the structure using least-squares methods.
-
Validation: Calculate the Flack Parameter (
) .-
If
(with small esd, e.g., ): The model has the correct absolute configuration. -
If
: The model is inverted (wrong enantiomer). -
Note: The strong anomalous scattering of Br ensures the standard deviation of the Flack parameter is very low, providing high confidence.
-
Visualizations
Figure 1: Structural Determination Workflow
This diagram illustrates the logic flow for using the 4-bromo derivative to solve the "Phase Problem" and determine chirality.
Caption: Workflow utilizing the anomalous signal of Bromine to definitively assign stereochemistry.
Figure 2: Supramolecular Assembly (Packing Forces)
Comparison of the stabilizing forces in the salt lattice versus the free base.
Caption: The HCl salt utilizes strong ionic hydrogen bonds to lock the conformation, enabling high-resolution diffraction.
References
-
Structural Confirm
-Amino Acids:- Title: "Enantioselective Synthesis and Crystallographic Analysis of -Amino Acid Deriv
- Context: Describes the general lattice parameters for phenyl-substituted -amino esters in the space group.
-
Source: (General Reference for Class).
-
Anomalous Scattering Methodology
- Title: "Absolute configuration determin
-
Source:
-
Compound Synthesis & Characterization
- Title: "Kinetic resolution of racemic amines and amino acid derivatives.
-
Source:
-
Crystallographic Data Centre
- Title: "CSD Entry for Analogous -Phenylalanine Esters."
-
Source: (Search for substructure: methyl 3-amino-3-phenylpropanoate).
A Comparative Guide to IR Spectroscopy Peaks for Ester and Amine Groups in Bromophenyl Propanoates
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[1][2] The positions of these absorption bands, measured in wavenumbers (cm⁻¹), are characteristic of the functional groups present, making IR spectroscopy an indispensable tool for structural elucidation in organic chemistry and drug development.[1][3][4]
The analysis of an IR spectrum is typically bifurcated into two main regions: the functional group region (4000-1350 cm⁻¹) and the fingerprint region (1350-500 cm⁻¹).[5] The former is where the characteristic stretching vibrations for most functional groups appear, while the latter contains a complex array of bending vibrations and skeletal modes that are unique to the entire molecule.[1][5]
Deciphering the Ester Signature: More Than Just a Carbonyl Peak
The ester functional group is characterized by a carbonyl (C=O) group bonded to an alkoxy (-OR) group. Its IR spectrum is distinguished by a set of strong absorptions.[6]
2.1. The Carbonyl (C=O) Stretch: A Strong and Informative Peak
The most prominent feature in the IR spectrum of an ester is the intense, sharp absorption band corresponding to the C=O stretching vibration.[7][8][9] For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹ .[10][11]
The precise position of the C=O peak is sensitive to the electronic environment of the molecule. Conjugation with a double bond or an aromatic ring, as is the case in bromophenyl propanoates, delocalizes the pi electrons of the carbonyl group.[12] This delocalization weakens the C=O bond, resulting in a shift of the stretching frequency to a lower wavenumber, typically in the range of 1730-1715 cm⁻¹ .[8][10][11] This phenomenon is a critical diagnostic tool for identifying α,β-unsaturated and aromatic esters.
2.2. The C-O Stretches: The "Rule of Three"
In addition to the carbonyl peak, esters exhibit two distinct C-O stretching vibrations, often referred to as the "Rule of Three" when considered with the C=O stretch.[6][13] These appear as strong bands in the region of 1300-1000 cm⁻¹ .[10][11]
-
Asymmetric C-C-O Stretch: This vibration, involving the C-O bond adjacent to the carbonyl group, is typically found between 1300 and 1150 cm⁻¹ .[6][12]
-
Symmetric O-C-C Stretch: The stretch associated with the "alcohol" portion of the ester appears between 1150 and 1000 cm⁻¹ .[12] For aromatic esters, this peak is generally observed in the 1130 to 1100 cm⁻¹ range.[13]
The presence of these two strong C-O stretching bands, in conjunction with the intense C=O absorption, provides a highly reliable confirmation of an ester functional group.
Unveiling the Amine Signature: N-H Vibrations as Key Indicators
Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl groups attached to the nitrogen atom. Their IR spectral features are primarily dictated by the presence and number of N-H bonds.[14][15]
3.1. The N-H Stretch: A Telltale Sign of Primary and Secondary Amines
The N-H stretching vibrations of primary and secondary amines occur in the 3500-3300 cm⁻¹ region.[3][14][16][17] These bands are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region.[16][17]
-
Primary Amines (RNH₂): Exhibit two distinct bands in this region due to symmetric and asymmetric stretching modes.[14][16][17] The asymmetric stretch appears at a higher frequency (3400-3300 cm⁻¹ ), while the symmetric stretch is found at a lower frequency (3330-3250 cm⁻¹ ).[14]
-
Secondary Amines (R₂NH): Show only a single, weaker band in the 3350-3310 cm⁻¹ range, as they possess only one N-H bond.[14][16][17]
-
Tertiary Amines (R₃N): Lack an N-H bond and therefore do not show any absorption in this region.[14][16][17]
3.2. N-H Bending and C-N Stretching Vibrations
Further confirmation of the presence of an amine group can be obtained from other characteristic vibrations:
-
N-H Bending (Scissoring): Primary amines display a medium to strong absorption in the 1650-1580 cm⁻¹ region due to the scissoring motion of the NH₂ group.[14] This peak can sometimes be mistaken for a weak C=C stretch.
-
N-H Wagging: A broad band of medium intensity between 910-665 cm⁻¹ is characteristic of the out-of-plane bending (wagging) of the N-H bond in primary and secondary amines.[14]
-
C-N Stretching: The C-N stretching vibration is also a useful diagnostic tool. For aliphatic amines, this peak appears in the 1250-1020 cm⁻¹ range.[14] In aromatic amines, such as those that might be part of a more complex bromophenyl propanoate derivative, this stretch is shifted to a higher frequency, appearing between 1335-1250 cm⁻¹ .[14]
Comparative Analysis: IR Peaks in Bromophenyl Propanoates
Let's consider a hypothetical set of bromophenyl propanoate derivatives to illustrate the expected IR spectral features.
Scenario 1: 4-Bromophenyl propanoate (Ester only)
This molecule contains an ester functional group directly attached to a bromophenyl ring.
-
Aromatic C-H Stretch: A weak to medium peak is expected just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the aromatic ring.[4][18][19]
-
Aliphatic C-H Stretch: Stronger absorptions will appear just below 3000 cm⁻¹ from the sp³ C-H bonds of the propanoate chain.[4][19]
-
C=O Stretch (Ester): Due to conjugation with the phenyl ring, the carbonyl stretch will be observed in the 1730-1715 cm⁻¹ range.[8][10][11]
-
Aromatic C=C Stretches: Medium intensity peaks will be present in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.[18][20]
-
C-O Stretches (Ester): Two strong bands will be present in the 1300-1000 cm⁻¹ region.[10][11]
-
C-Br Stretch: A peak in the lower frequency region (typically below 800 cm⁻¹) will indicate the presence of the C-Br bond.
Scenario 2: 3-(4-Aminophenyl)propanoic acid, esterified (Ester and Primary Aromatic Amine)
In this case, an amino group is present on the phenyl ring.
-
N-H Stretches (Primary Amine): Two distinct, sharp peaks will be observed in the 3500-3300 cm⁻¹ region.[14][16][17]
-
Aromatic and Aliphatic C-H Stretches: Similar to Scenario 1.
-
C=O Stretch (Ester): The position will be in the 1750-1735 cm⁻¹ range, as the ester is aliphatic and not directly conjugated with the ring.
-
N-H Bend (Primary Amine): A medium intensity peak will be present around 1650-1580 cm⁻¹ .[14]
-
Aromatic C=C Stretches: As in Scenario 1.
-
C-O Stretches (Ester): Two strong bands in the 1300-1000 cm⁻¹ region.[10][11]
-
C-N Stretch (Aromatic Amine): A strong peak in the 1335-1250 cm⁻¹ range.[14]
Table 1: Summary of Key IR Absorption Ranges for Ester and Amine Groups
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Ester | C=O Stretch (Aliphatic) | 1750-1735[10][11] | Strong, Sharp | |
| C=O Stretch (Aromatic/Conjugated) | 1730-1715[10][11] | Strong, Sharp | Lower frequency due to conjugation. | |
| C-O Stretch | 1300-1000[10][11] | Strong | Often appears as two distinct bands. | |
| Primary Amine | N-H Stretch | 3500-3300[14][16][17] | Medium, Sharp | Two peaks (asymmetric and symmetric). |
| N-H Bend (Scissoring) | 1650-1580[14] | Medium | ||
| C-N Stretch (Aromatic) | 1335-1250[14] | Medium-Strong | ||
| Secondary Amine | N-H Stretch | 3350-3310[14][16][17] | Weak-Medium, Sharp | Single peak. |
| C-N Stretch (Aromatic) | 1335-1250[14] | Medium-Strong |
Experimental Protocol: Obtaining a High-Quality IR Spectrum
To ensure the acquisition of reliable and interpretable IR data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique suitable for liquid and solid samples.
5.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample of bromophenyl propanoate derivative.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
5.2. Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with an appropriate solvent.
-
Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.
-
-
Sample Application:
-
Place a small amount of the bromophenyl propanoate sample directly onto the ATR crystal.
-
If the sample is a solid, apply sufficient pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.
-
Diagram 1: Experimental Workflow for ATR-FTIR Spectroscopy
Caption: Workflow for obtaining an IR spectrum using ATR-FTIR.
Logical Relationships in Spectral Interpretation
The interpretation of an IR spectrum is a deductive process. The presence or absence of key peaks allows for the confirmation or exclusion of specific functional groups.
Diagram 2: Decision-Making Flowchart for Functional Group Identification
Caption: A simplified decision-making flowchart for identifying ester and amine groups.
Conclusion
A thorough understanding of the characteristic IR absorption peaks for ester and amine functional groups is crucial for the structural analysis of bromophenyl propanoates and related compounds. By moving beyond simple peak identification and considering the electronic effects that influence peak positions, researchers can extract a wealth of structural information from an IR spectrum. The combination of a strong C=O stretch and two C-O stretches provides a definitive signature for an ester, while the number and sharpness of peaks in the N-H stretching region are key identifiers for primary and secondary amines. This guide serves as a foundational resource for leveraging IR spectroscopy to its full potential in chemical research and development.
References
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O bond, part VI: Esters and the rule of three. Spectroscopy, 33(7), 20-23. Retrieved from [Link]
-
Quora. (2017, February 19). What are bending vibrations in IR spectroscopy?. Retrieved from [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Slipchenko, L. V., Kuyanov, K. E., Sartakov, B. G., & Vilesov, A. F. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 111(30), 7460–7471. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: aromatics. Retrieved from [Link]
-
University of California, Davis. (n.d.). Ir lecture part 2. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. In NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-amino-3-(4-bromophenyl)propanoate
<From the desk of the Senior Application Scientist, Synthatech Laboratories
Subject: Critical Safety & Handling Guide for Methyl 3-amino-3-(4-bromophenyl)propanoate
This document provides essential operational and safety protocols for all laboratory personnel involved in the handling, storage, and disposal of Methyl 3-amino-3-(4-bromophenyl)propanoate (CAS No. 261761-47-1). Adherence to these guidelines is mandatory to ensure personnel safety and environmental compliance.
Hazard Analysis & Chemical Profile
Methyl 3-amino-3-(4-bromophenyl)propanoate is a compound of interest in pharmaceutical and organic synthesis.[1] A comprehensive hazard assessment requires an analysis of its constituent functional groups: an aromatic amine, a brominated aromatic ring, and a methyl ester.
-
Aromatic Amines: This class of compounds can be toxic and may pose risks of carcinogenicity and mutagenicity.[2][3] They can be harmful if inhaled, ingested, or absorbed through the skin.[4][5]
-
Brominated Aromatic Compounds: These compounds are used in various industrial applications, including as flame retardants and pharmaceutical intermediates.[6] Their disposal requires special consideration to prevent environmental contamination.[7]
-
Ester Group: While the ester group is generally less hazardous, it contributes to the overall chemical properties of the molecule.
A Safety Data Sheet (SDS) for the stereospecific version of this compound, Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[8]
GHS Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is required to mitigate the risks associated with this compound. The minimum required PPE for handling Methyl 3-amino-3-(4-bromophenyl)propanoate is outlined below.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield must be worn over goggles when handling larger quantities (>50g) or when there is a significant splash risk.[9] | Protects against splashes that can cause serious eye irritation.[8] |
| Hand Protection | Double-gloving with nitrile gloves is mandatory.[9] For prolonged handling or in case of a spill, heavy-duty neoprene or Silver Shield gloves should be used.[10] | Aromatic amines and halogenated compounds can be absorbed through the skin. Double gloving provides an extra barrier and reduces the risk of exposure from a single glove failure. |
| Body Protection | A flame-retardant laboratory coat is required at all times.[11] When handling larger quantities, chemical-resistant coveralls (e.g., Tychem 2000 or better) should be worn.[10] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to maintain low airborne concentrations.[8] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with multi-sorbent cartridges (for organic vapors and particulates) must be used.[10][12] | The compound may cause respiratory irritation.[8] A fume hood provides the primary engineering control to prevent inhalation. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS pictograms.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The storage cabinet should be clearly marked as containing aromatic amines and halogenated compounds. Keep the container tightly closed.[8]
Handling and Experimental Workflow
The following workflow must be followed for all experiments involving Methyl 3-amino-3-(4-bromophenyl)propanoate.
Caption: Standard workflow for handling Methyl 3-amino-3-(4-bromophenyl)propanoate.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and activate the emergency alarm.
-
Contact the site's emergency response team.
-
Provide the SDS and any relevant information to the emergency responders.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan: Responsible Waste Management
All waste containing Methyl 3-amino-3-(4-bromophenyl)propanoate must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Unused compound, contaminated gloves, absorbent materials, and weigh boats should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste".
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste". Do not mix with other waste streams.
-
Sharps: Contaminated needles, syringes, or broken glassware should be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name of the waste and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Collection: Contact the institution's Environmental Health and Safety (EHS) department for collection and disposal. Brominated waste may require specialized disposal methods, such as high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts.[14]
The following diagram outlines the decision-making process for waste disposal.
Caption: Waste disposal decision tree for Methyl 3-amino-3-(4-bromophenyl)propanoate.
By adhering to these protocols, we can ensure a safe and productive research environment for everyone. If you have any questions or require further clarification, please do not hesitate to contact the Environmental Health and Safety department.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2024). ACS Publications.
- Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883. (n.d.). PubChem.
- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (n.d.). PubMed.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374. (n.d.). PubChem.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18).
- Method for the bromination of aromatic compound - Google Patents. (n.d.). Google Patents.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc.
- Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 7. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
